Nandrolone-3,4-13C2: A Technical Overview for Advanced Research
Nandrolone-3,4-13C2: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nandrolone-3,4-13C2, a stable isotope-labeled form of the anabolic androgenic steroid Nandrolone. This document details its primary applications, experimental methodologies, and relevant metabolic pathways, offering a core resource for researchers in pharmacology, anti-doping science, and drug metabolism.
Core Concepts: Understanding Nandrolone-3,4-13C2
Nandrolone-3,4-13C2 is a synthetic variant of nandrolone where two carbon atoms, specifically at the 3rd and 4th positions of the steroid's A-ring, have been replaced with the heavy isotope, Carbon-13. This isotopic labeling makes the molecule heavier than its natural counterpart. While chemically identical to nandrolone in its reactions and biological interactions, its increased mass allows it to be distinguished and traced using mass spectrometry techniques.
Primary Use: The principal application of Nandrolone-3,4-13C2 is as a tracer in scientific studies to investigate the metabolism, pharmacokinetics, and excretion of nandrolone in biological systems.[1][2] Its use is particularly prominent in anti-doping research, where it helps to understand how nandrolone is processed by the body and to develop more accurate methods for detecting its misuse. By administering a known amount of the labeled compound, researchers can track its metabolic fate and differentiate it from endogenously produced nandrolone.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from a pivotal study investigating the excretion of [3,4-13C2]nandrolone in healthy male volunteers. This data is essential for understanding the variability in nandrolone metabolism.
| Parameter | Value | Reference |
| Administered Dose | Two 25 mg oral doses at 24-hour intervals | [2] |
| Study Population | 22 healthy male volunteers | [2] |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |
| Labeled Metabolite | Peak Excretion Range (µg/L) | Reference |
| 19-Norandrosterone | 1,180 - 38,661 | [2] |
| 19-Noretiocholanolone | 576 - 12,328 | [2] |
Experimental Protocols
A detailed methodology for a human excretion study involving Nandrolone-3,4-13C2 is provided below, based on established research protocols.[2]
Objective: To determine the excretion profile of nandrolone metabolites following oral administration of [3,4-13C2]nandrolone.
Materials:
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[3,4-13C2]nandrolone (purity >99%)
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Internal standard (e.g., methyltestosterone)
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Phosphate buffer (0.8 mol/L, pH 7.0)
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β-glucuronidase from E. coli
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Solid carbonate buffer (Na2CO3–NaHCO3, 1:10 by weight)
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n-Pentane
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Derivatizing agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide/TMIS)
Procedure:
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Administration: Administer two 25 mg oral doses of [3,4-13C2]nandrolone to healthy volunteers at 24-hour intervals.
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Sample Collection: Collect all urine samples from each volunteer for a period of 5 days. Record the time and volume of each void. Store samples at -20°C until analysis.
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Sample Preparation: a. To 1.5 mL of urine, add 0.75 mL of phosphate buffer and a known concentration of the internal standard. b. Perform enzymatic hydrolysis by adding 75 µL of β-glucuronidase and incubating at 50°C for 90 minutes. This step cleaves glucuronide conjugates from the metabolites. c. Add approximately 200 mg of solid carbonate buffer. d. Extract the deconjugated steroids with 5 mL of n-pentane by shaking for 10 minutes. e. Centrifuge the sample and transfer the organic (n-pentane) layer to a new tube. f. Evaporate the organic solvent to dryness under a stream of nitrogen.
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Derivatization: a. Reconstitute the dried residue in a solution of the derivatizing agent. b. Heat the sample at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives of the steroid metabolites. This step increases their volatility for GC-MS analysis.
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GC-MS Analysis: a. Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column (e.g., HP-1) to separate the metabolites. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the labeled metabolites and the internal standard. d. Quantify the labeled metabolites (19-norandrosterone and 19-noretiocholanolone) by comparing their peak areas to that of the internal standard.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Nandrolone and the experimental workflow for its analysis.
Caption: Metabolic pathway of Nandrolone-3,4-13C2 to its primary urinary metabolites.
